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Laudanosine Methiodide

Cat. No.: B10792928
M. Wt: 499.4 g/mol
InChI Key: SANXPMGEBDLSJX-FERBBOLQSA-M
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Description

Historical Context of Alkaloid Research Pertaining to Laudanosine (B1674548)

The study of alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, gained significant momentum in the 19th century. This era was marked by the isolation and characterization of numerous active principles from medicinal plants. Laudanosine, a benzyltetrahydroisoquinoline alkaloid, was first isolated from opium in 1871. wikipedia.org It is found in small quantities (0.1%) within the complex mixture of alkaloids present in the opium poppy (Papaver somniferum). wikipedia.org The discovery of laudanosine occurred during a period of foundational research in alkaloid chemistry, initiated by Friedrich Wilhelm Sertürner's isolation of morphine from opium in 1806. muni.cz This pioneering work paved the way for the identification of a wide array of alkaloids, including laudanosine, and set the stage for investigating their chemical structures and potential activities. muni.cz Laudanosine is structurally related to papaverine (B1678415), another alkaloid found in the opium poppy. wikipedia.org

Significance of Laudanosine Methiodide as a Quaternary Ammonium (B1175870) Derivative in Chemical Biology

This compound is the quaternary ammonium salt derived from laudanosine. ontosight.ai This chemical modification involves the methylation of the tertiary nitrogen atom within the laudanosine structure, resulting in a positively charged nitrogen center, with iodide as the counterion. ontosight.ai The transformation from a tertiary amine to a quaternary ammonium salt significantly alters the compound's physicochemical properties. ontosight.ai

In the field of chemical biology, this quaternization is of particular importance. Quaternary ammonium compounds often exhibit altered biological activity compared to their tertiary amine precursors. rsc.orgsrce.hr The permanent positive charge on the nitrogen atom affects properties such as solubility, stability, and the ability to cross biological membranes. ontosight.ai This modification is a key strategy used by medicinal chemists to modulate the pharmacological profile of alkaloid-based structures. acs.orgdoaj.orgrsc.org For instance, the charged nature of this compound is an essential feature for its interaction with certain biological targets, such as ion channels. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30INO4 B10792928 Laudanosine Methiodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30INO4

Molecular Weight

499.4 g/mol

IUPAC Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide

InChI

InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1/t18-;/m0./s1

InChI Key

SANXPMGEBDLSJX-FERBBOLQSA-M

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective and Stereoselective Synthesis of Laudanosine (B1674548) Analogues

The synthesis of chiral isoquinoline (B145761) alkaloids, such as laudanosine, has been a significant area of research, leading to the development of various stereoselective synthetic methods. These methods are crucial for obtaining specific enantiomers, which often exhibit distinct biological activities.

Asymmetric Reduction Techniques in Isoquinoline Alkaloid Synthesis

Asymmetric reduction of prochiral 3,4-dihydroisoquinolines is a key strategy for the synthesis of chiral tetrahydroisoquinolines like laudanosine. Early attempts at the asymmetric reduction of 3,4-dihydropapaverine (B1221456) and its methiodide using lithium hydroalkyl-dipinan-3a-ylborate showed poor optical purity for the resulting (R)-laudanosine, with enantiomeric excess ranging from only 4% to 25%. clockss.org

More effective methods have since been developed. Homogeneous catalytic hydrogenation using ruthenium complexes with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has proven highly successful. The hydrogenation of N-acetyl-1-alkylidenetetrahydroisoquinolines using a Ru-BINAP catalyst can produce the corresponding saturated derivatives with high enantiomeric excess (90-100%). clockss.org This method allows for the synthesis of both (R)- and (S)-enantiomers of laudanosine with high optical purity by selecting the appropriate enantiomer of the BINAP ligand. clockss.org

Another powerful technique is the asymmetric transfer hydrogenation. Noyori's catalysts, particularly Ru-TsDPEN (N-[(1R,2R)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN)RuCl complexes, are highly effective for the reduction of imines. This method has been applied to the enantioselective synthesis of various benzylisoquinoline alkaloids, including (+)-laudanosine. figshare.com

A copper-catalyzed transfer hydrogenation of isoquinolines using an oxazaborolidine-BH3 complex has also been developed. This method provides a general and efficient route to produce (±)-norlaudanosine, a key precursor for (±)-laudanosine, in good yield under mild conditions. acs.org

Catalyst/ReagentSubstrateProductEnantiomeric Excess (ee) / YieldReference
Lithium hydroalkyl-dipinan-3a-ylborate3,4-Dihydropapaverine(R)-Laudanosine4-25% ee clockss.org
Ru-BINAPN-acetyl-1-alkylidenetetrahydroisoquinolines(R)- or (S)-Laudanosine90-100% ee clockss.org
Noyori's Ru-TsDPEN catalyst3,4-Dihydroisoquinoline precursors(+)-LaudanosineHigh ee figshare.com
Copper-oxazaborolidine-BH3 complexIsoquinoline precursors(±)-Norlaudanosine62% yield acs.org

Pictet-Spengler Condensation Protocols for Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a fundamental method for constructing the tetrahydroisoquinoline core. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. For the synthesis of laudanosine, this typically involves the reaction of a derivative of 3,4-dimethoxyphenethylamine (B193588) with a derivative of 3,4-dimethoxyphenylacetaldehyde. uni-koeln.de

To achieve enantioselectivity, the Pictet-Spengler reaction can be mediated by a chiral auxiliary. This approach has been successfully used in the synthesis of (-)-laudanosine. researchgate.netcapes.gov.br The reaction conditions for the Pictet-Spengler tetrahydroisoquinoline synthesis are generally harsher than for indole-based substrates, often requiring refluxing with strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org

Chiral Auxiliary-Mediated Induction in Synthetic Routes

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in the synthesis of laudanosine. A chiral auxiliary is temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. clockss.org

One example involves the use of an 8-phenylmenthyloxycarbonyl group as a chiral auxiliary attached to the nitrogen of the β-arylethylamine precursor. The Pictet-Spengler reaction of this carbamate (B1207046) with an arylacetaldehyde equivalent yields a mixture of diastereomeric isoquinolines, which upon reduction with lithium aluminum hydride, affords (R)-laudanosine with a 63% enantiomeric excess. clockss.org

Cyclohexyl-based chiral auxiliaries have also been effectively employed in the asymmetric Pictet-Spengler synthesis of various tetrahydroisoquinoline alkaloids, including (-)-laudanosine. researchgate.netresearchgate.net

Chiral AuxiliarySynthetic RouteProductEnantiomeric/Diastereomeric ExcessReference
8-PhenylmenthyloxycarbonylPictet-Spengler Reaction(R)-Laudanosine63% ee clockss.org
Cyclohexyl-based auxiliariesPictet-Spengler Reaction(-)-LaudanosineNot specified researchgate.netresearchgate.net

Strategies Involving Chiral Amidine or Oxazoline (B21484) N-Substituents

Chiral formamidines have been utilized in the asymmetric synthesis of aporphine (B1220529) and related alkaloids, with laudanosine being a potential target. acs.org In this strategy, the chiral amidine, often derived from a chiral amino alcohol or diamine, is attached to the isoquinoline nitrogen. This directs the stereoselective addition of a nucleophile to the C-1 position. clockss.org

Similarly, chiral oxazoline ligands are widely used in asymmetric catalysis. nih.govbldpharm.com These ligands can be coordinated to a metal catalyst, which then promotes the enantioselective transformation. While specific applications of chiral oxazoline ligands in the direct synthesis of laudanosine are less detailed in the provided context, their successful use in the synthesis of other chiral tetrahydroisoquinolines suggests their potential applicability. clockss.org

Quaternization and N-Alkylation Strategies for Laudanosine Methiodide Formation

This compound is a quaternary ammonium (B1175870) salt formed by the N-alkylation of laudanosine. This transformation is a critical step in the synthesis of this compound and can be achieved from precursors like papaverine (B1678415).

Derivatization from Papaverine and Papaverine Methiodide Precursors

A synthetic route to d,l-laudanosine involves the N-methylation of papaverine with methyl iodide to form papaverine methiodide. This intermediate is then reduced with sodium borohydride (B1222165) to yield d,l-laudanosine. clockss.org

The direct quaternization of laudanosine to form this compound is a straightforward N-alkylation reaction. The tertiary amine of the laudanosine molecule reacts with an alkylating agent, typically methyl iodide, to form the quaternary ammonium iodide salt. researchgate.net The synthesis of (S)-N-methyl-laudanosine iodide has been achieved through the direct alkylation of (S)-laudanosine with iodomethane. semanticscholar.org

PrecursorReagentsProductReference
Papaverine1. Methyl iodide2. Sodium borohydrided,l-Laudanosine clockss.org
(S)-LaudanosineIodomethane(S)-N-Methyl-laudanosine iodide semanticscholar.org
LaudanosineMethyl iodideThis compound researchgate.net

Rearrangement Reactions in Laudanosine Synthesis

The Stevens rearrangement offers a powerful method for the construction of α-branched amines and has been successfully applied to the synthesis of (±)-laudanosine. nih.govacs.org This reaction involves the acs.orgthieme-connect.com-shift of a group from a quaternary ammonium salt to an adjacent carbon atom. numberanalytics.comwikipedia.org The process begins with the formation of a nitrile-stabilized ammonium ylide through deprotonation of an N-benzyltetrahydroisoquinolinium salt. thieme-connect.com This ylide then undergoes a rapid acs.orgthieme-connect.com-Stevens rearrangement. thieme-connect.com

A key advantage of using nitrile-stabilized ammonium ylides is the subsequent ability to remove the nitrile group. thieme-connect.com Following the rearrangement, reductive decyanation furnishes the final alkaloid product in high yields. nih.govthieme-connect.com This two-step sequence, rearrangement followed by reductive decyanation, provides an efficient route to polycyclic alkaloids like laudanosine from readily accessible bicyclic α-aminonitriles. acs.orgacs.org The reaction is thought to proceed through a stepwise mechanism involving the formation of a solvent-caged radical pair. thieme-connect.com

Starting MaterialKey IntermediateReactionFinal ProductYieldReference
N-benzyltetrahydroisoquinolinium saltsNitrile-stabilized ammonium ylide acs.orgthieme-connect.com-Stevens rearrangement, Reductive decyanation(±)-Laudanosine71-98% nih.govacs.orgthieme-connect.com

Aryne Chemistry in the Synthesis of Substituted Laudanosine Derivativesacs.orgsciencemadness.org

Aryne chemistry provides a versatile tool for the rapid construction of complex molecular scaffolds, including substituted tetrahydroisoquinolines. acs.orgscholaris.ca Arynes, highly reactive intermediates, can undergo various transformations such as nucleophilic addition, cycloaddition, and insertion reactions. core.ac.ukresearchgate.netcaltech.edu The generation of arynes can be achieved under mild conditions from precursors like o-silyl aryl triflates, which has broadened their application in natural product synthesis. caltech.edu

One strategy involves the fluoride-induced aryne annulation to build a key isoquinoline-containing intermediate. acs.org This approach has been utilized in the total synthesis of complex alkaloids. acs.org Another method is the palladium-catalyzed, norbornene-mediated synthesis of tetrahydroisoquinolines via a domino ortho-alkylation/Heck reaction sequence from aryl iodides. scholaris.ca Furthermore, aryne insertion reactions have been employed as a key step in the formal total synthesis of pentacyclic core alkaloids. acs.org These methods allow for the efficient functionalization of aromatic rings to create substituted laudanosine derivatives. caltech.edu

Biosynthetic Pathways and Enzymatic Conversions of Laudanosine

The biosynthesis of laudanosine, a benzylisoquinoline alkaloid (BIA), originates from the amino acid L-tyrosine. royalsocietypublishing.orgfrontiersin.org L-tyrosine serves as the primary precursor for the formation of two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). royalsocietypublishing.orgnih.gov

The pathway to dopamine involves the hydroxylation of L-tyrosine to L-DOPA, catalyzed by a tyrosine hydroxylase, followed by decarboxylation via DOPA decarboxylase. royalsocietypublishing.orgnih.gov The formation of 4-HPAA from L-tyrosine proceeds through transamination to 4-hydroxyphenylpyruvic acid, which is then decarboxylated. royalsocietypublishing.orgnih.gov The condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the central precursor to a vast array of BIAs, including laudanosine. royalsocietypublishing.orgnih.gov

Following the initial condensation to form (S)-norcoclaurine, a series of methylation reactions catalyzed by specific methyltransferases are crucial for the biosynthesis of laudanosine. acs.org O-methyltransferases (OMTs) and N-methyltransferases (NMTs) utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.gov

The biosynthetic pathway proceeds through several intermediates. (S)-norcoclaurine is first O-methylated to form (S)-coclaurine. acs.org Subsequent N-methylation by a coclaurine (B195748) N-methyltransferase (CNMT) produces an N-methylated intermediate. acs.orgnih.gov Further hydroxylations and O-methylations lead to the key intermediate (S)-reticuline. acs.org

The enzyme SOMT1 has been identified as capable of sequentially 3'- and 7-O-methylating (S)-reticuline to yield (S)-laudanosine. nih.govresearchgate.net This enzyme can also act on the corresponding N-desmethyl intermediate, (S)-norreticuline. nih.gov Another O-methyltransferase, GflOMT6, can convert reticuline (B1680550) to laudanosine, among other products. researchgate.net The final step to produce this compound would be a subsequent N-methylation. The enzyme pavine (B1216701) N-methyltransferase (PavNMT) has been shown to convert racemic tetrahydropapaverine (THP) to laudanosine. nih.gov

Enzyme ClassSpecific Enzyme (example)Substrate(s)Product(s)Reference
O-MethyltransferaseSOMT1(S)-Reticuline(S)-Laudanosine nih.govresearchgate.net
O-MethyltransferaseGflOMT6ReticulineLaudanosine researchgate.net
N-MethyltransferasePavine N-Methyltransferase (PavNMT)(±)-TetrahydropapaverineLaudanosine nih.gov
N-MethyltransferaseCoclaurine N-methyltransferase (CNMT)(S)-CoclaurineN-methylated intermediate acs.orgnih.gov

Biological Activity and Receptor Interactions in Preclinical Models

Neurological System Modulations and Receptor Affinities

Research into the interaction between laudanosine (B1674548) and the GABAergic system, which is implicated in seizure activity, has revealed a differentiated affinity for GABA receptor subtypes. nih.gov Laudanosine is largely ineffective at high-affinity GABA receptors, as labeled by [3H]muscimol, showing an IC50 value of 100 µM. nih.gov However, it exerts a more potent inhibitory effect at low-affinity GABA receptors, which were labeled by [3H]bicuculline methochloride, with an IC50 value of 10 µM. nih.govmedchemexpress.com These findings suggest a specific interaction with the low-affinity GABA receptor. nih.gov

Table 1: Laudanosine Interaction with GABA Receptor Subtypes

Receptor Subtype Ligand Used for Labeling Finding IC50 Value
High-Affinity GABA [3H]muscimol Almost ineffective 100 µM nih.gov
Low-Affinity GABA [3H]bicuculline methochloride Inhibitory effect 10 µM nih.govmedchemexpress.com

Laudanosine has been shown to interact competitively with multiple opioid receptor subtypes. nih.gov Saturation studies indicated that laudanosine's presence led to an increase in the apparent dissociation constant (Kd) without significantly altering the maximal number of binding sites, which is characteristic of competitive binding. nih.gov The compound demonstrated inhibitory constants (Ki) in the micromolar range across several opioid receptors. nih.gov

Further investigations in animal models revealed that this in vitro receptor interaction translates to physiological effects. nih.gov In a mouse tail-flick assay, laudanosine produced a dose-dependent analgesic effect. nih.gov This effect was attenuated by antagonists selective for µ1 and µ2 receptors, but not by those selective for kappa or delta receptors, pointing towards a µ1 and µ2-mediated mechanism for its analgesic properties. nih.gov

Table 2: Laudanosine Inhibitory Constants (Ki) at Opioid Receptor Subtypes

Opioid Receptor Subtype Ki Value (µM)
Mu 1 (µ1) 2.7 nih.govmedchemexpress.com
Mu 2 (µ2) 13 nih.gov
Delta (δ) 5.5 nih.gov
Kappa 1 (κ1) 21 nih.gov
Kappa 3 (κ3) 24 nih.gov

Laudanosine inhibits human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) in the micromolar range. nih.govresearchgate.net This inhibition has been observed at the major brain α4β2 receptor, the ganglionic α3β4 receptor, and the homomeric α7 receptor. nih.govresearchgate.net The inhibition is rapid and readily reversible. nih.gov

The mechanism of interaction is dual in nature; laudanosine both competes with the natural ligand, acetylcholine, and also appears to block the receptor's ionic pore via steric hindrance. nih.govresearchgate.net Interestingly, at lower concentrations, laudanosine is capable of activating both α4β2 and α3β4 receptors. nih.govresearchgate.net

Table 3: Laudanosine Interaction with Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Receptor Subtype Effect Mechanism of Action
α4β2 Inhibition / Activation (at low concentrations) nih.govresearchgate.net Competitive binding with acetylcholine; Ionic pore block nih.govresearchgate.net
α3β4 Inhibition / Activation (at low concentrations) nih.govresearchgate.net Competitive binding with acetylcholine; Ionic pore block nih.govresearchgate.net
α7 Inhibition nih.govresearchgate.net Competitive binding with acetylcholine; Ionic pore block nih.govresearchgate.net

Laudanosine has demonstrated the potential to increase neuronal excitability, which can lead to seizure activity. nih.govtaylorandfrancis.com In studies involving mice and rats, intravenous bolus administration caused convulsions. researchgate.netnih.gov

In anaesthetized dogs, the effects on neuronal excitability were correlated with plasma concentrations. nih.gov Epileptic spiking on electroencephalograms (EEG) was induced when laudanosine plasma concentrations exceeded 10 µg/ml, and prolonged seizures occurred at concentrations greater than 17 µg/ml. researchgate.netnih.gov However, in a study on rabbits with a pre-existing, chemically-induced epileptogenic focus, laudanosine infusions resulting in mean plasma concentrations up to 0.8 µg/ml did not cause a significant increase in the frequency of spike and burst EEG activity compared to a control group. nih.gov

Cardiovascular System Responses in Animal Models

High concentrations of laudanosine have been shown to elicit responses in the cardiovascular system in preclinical models. nih.govresearchgate.net These effects are primarily characterized by changes in blood pressure and heart rate. nih.govnih.gov

In vivo studies in animal models have documented distinct hemodynamic changes following laudanosine administration. In anaesthetized dogs, plasma concentrations of laudanosine exceeding 6 µg/ml resulted in hypotension and bradycardia. researchgate.netnih.gov These cardiovascular responses indicate that at sufficient concentrations, laudanosine can directly impact cardiovascular function. nih.gov

Cardiac Rhythm Modulation in Experimental Systems

Laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium, has been observed to exert effects on the cardiovascular system in various animal models. researchgate.netnih.gov In anesthetized dogs, high plasma concentrations of laudanosine have been shown to induce hypotension and bradycardia. researchgate.netnih.gov Specifically, plasma concentrations exceeding 6 micrograms per milliliter were associated with the onset of these cardiovascular effects. nih.gov

Further investigations into the mechanism of laudanosine's cardiovascular activity have drawn comparisons to other benzylisoquinoline alkaloids like papaverine (B1678415). medchemexpress.com The observed bradycardia is linked to the stimulation of cardiac muscarinic receptors located in the sinus node. washington.edu While the direct effects of laudanosine on cardiac rhythm have been documented, the metabolites of atracurium, including laudanosine, are generally considered to have insignificant neuromuscular blocking activity at typical concentrations. taylorandfrancis.comnih.gov

Pharmacological Characterization as a Metabolite

Generation via Hofmann Elimination and Ester Hydrolysis in Biological Systems

Laudanosine is the major metabolic byproduct resulting from the degradation of atracurium and its isomer, cisatracurium. researchgate.netnih.gov Its formation in biological systems occurs through two distinct chemical pathways: Hofmann elimination and ester hydrolysis. researchgate.nettaylorandfrancis.com

Hofmann elimination is a spontaneous, non-enzymatic chemical process that occurs at normal physiological pH and temperature. taylorandfrancis.comld99.com This reaction involves the cleavage of the atracurium molecule, leading to the formation of laudanosine and a quaternary monoacrylate. taylorandfrancis.com Hofmann elimination is considered the rate-limiting step in the degradation of atracurium. researchgate.net

Ester hydrolysis , the other significant pathway, is a biological process catalyzed by non-specific plasma esterases. taylorandfrancis.comld99.comnih.gov This enzymatic action also breaks down the atracurium molecule to yield laudanosine, along with a quaternary alcohol and a quaternary acid. taylorandfrancis.com In vitro studies in human plasma have shown that the degradation of atracurium is approximately three times faster in plasma than in a buffer solution, highlighting the significant role of ester hydrolysis. nih.gov While Hofmann elimination provides a baseline, organ-independent clearance pathway, ester hydrolysis is considered the major metabolic route for atracurium degradation. ld99.comnih.gov

The relative contribution of these pathways can be influenced by physiological conditions. Hofmann elimination is accelerated by alkalosis (higher pH) and slowed by acidosis (lower pH). ld99.com Conversely, ester hydrolysis is accelerated by acidosis and slowed by alkalosis. ld99.com

Table 1: Comparison of Laudanosine Generation Pathways

Feature Hofmann Elimination Ester Hydrolysis
Mechanism Non-enzymatic, spontaneous chemical degradation. ld99.com Enzymatic catalysis by non-specific plasma esterases. taylorandfrancis.comld99.com
Location Plasma and tissues. taylorandfrancis.com Plasma. taylorandfrancis.comnih.gov
Key Products Laudanosine, Quaternary monoacrylate. taylorandfrancis.comresearchgate.net Laudanosine, Quaternary alcohol, Quaternary acid. taylorandfrancis.com
Influencing Factors Accelerated by higher pH (alkalosis) and temperature. ld99.com Accelerated by lower pH (acidosis); dependent on esterase activity. ld99.comnih.gov
Relative Contribution Accounts for approximately 1/3 to 40% of degradation. taylorandfrancis.comld99.com Major pathway, accounting for approximately 2/3 to 60% of degradation. taylorandfrancis.comld99.com

Metabolic Fate and Biotransformation in Animal Models

Once formed, laudanosine is cleared from the plasma primarily by the liver. taylorandfrancis.com Its elimination half-life can be prolonged in states of hepatic or renal failure. nih.gov Studies in animal models and observations in patients with organ failure have shown that impaired liver or kidney function leads to higher plasma concentrations and a longer mean elimination half-life of laudanosine. nih.govresearchgate.netresearchgate.net

The biotransformation of laudanosine itself is a key aspect of its clearance. The liver and kidneys play a significant role in the metabolism of cisatracurium's metabolites, including laudanosine. drugbank.com In animal models such as dogs, rabbits, and rats, laudanosine has been shown to be metabolized, and its disposition studied. nih.govthegoodscentscompany.com In a rabbit model, postmortem analysis indicated that laudanosine can be released from tissues where it accumulates, such as the lung and heart. researchgate.net

Laudanosine also demonstrates the ability to cross biological barriers. It is known to cross the blood-brain barrier, a characteristic linked to its observed central nervous system effects in animal studies. researchgate.netmedchemexpress.com Furthermore, it can cross the placental barrier. nih.govresearchgate.net

Table 2: Metabolic and Biotransformation Characteristics of Laudanosine in Preclinical Models

Characteristic Finding in Experimental Systems
Primary Clearance Organ Liver. taylorandfrancis.com
Impact of Organ Impairment Elimination half-life is prolonged in hepatic and renal failure. nih.govresearchgate.net
Tissue Distribution Accumulates in tissues such as the lung and heart. researchgate.net
Barrier Permeability Crosses the blood-brain barrier and the placental barrier. researchgate.netnih.gov
Metabolite of Atracurium, Cisatracurium. researchgate.net

Advanced Analytical Techniques for Characterization and Quantitation

Mass Spectrometry (MS) Applications in Structure Confirmation and Trace Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For laudanosine (B1674548) methiodide, it serves two primary purposes: confirming the molecular structure and enabling trace-level analysis in various matrices. The ionization of the permanently charged quaternary ammonium (B1175870) salt is straightforward, typically using electrospray ionization (ESI), which facilitates its transfer into the gas phase for MS analysis.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comfrontiersin.org While highly effective for volatile and thermally stable compounds, the analysis of quaternary ammonium salts like laudanosine methiodide by GC-MS presents challenges due to their low volatility and thermal lability. Direct analysis is generally not feasible; however, GC-MS can be employed in forensic analysis to detect laudanosine, the precursor and a known metabolite of drugs like atracurium (B1203153) and cisatracurium. researchgate.netnih.govrsc.org

In forensic toxicology, systematic screening may involve GC-MS analysis of biological samples. nih.govresearchgate.net It is crucial to note that during such analyses, analytical pitfalls can occur. For instance, a laudanosine metabolite was reportedly misidentified as the alkaloid corlumine (B1614652) by a GC-MS library, highlighting the need for confirmatory analysis with more specific techniques. nih.gov The application of GC-MS often requires derivatization to increase the volatility of analytes, a step that adds complexity to sample preparation. mdpi.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its high-performance variant, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the methods of choice for the analysis of non-volatile, polar compounds like this compound. alsachim.commdpi.comfrontiersin.org These techniques are widely used for the identification and quantification of laudanosine in biological fluids such as blood and urine. nih.govnih.gov

In a typical LC-MS method, the sample is first subjected to chromatographic separation on a column, often a reverse-phase C18 column. nih.govfrontiersin.org A gradient elution with a mobile phase, such as acetonitrile (B52724) and ammonium formate (B1220265) buffer, is used to resolve the analyte from matrix components. nih.gov Detection is then performed by a mass spectrometer, commonly using positive ion electrospray ionization (ESI+), which is well-suited for the pre-charged this compound. nih.gov For quantification, tandem mass spectrometry (MS/MS) is employed in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce characteristic product ions. This provides high selectivity and sensitivity. nih.govnih.gov

Several studies have developed and validated robust LC-MS/MS and UPLC-MS/MS methods for quantifying laudanosine. nih.govnih.gov These methods demonstrate high sensitivity, with limits of quantitation (LOQ) in the low ng/mL range, making them suitable for pharmacokinetic and forensic investigations. nih.govnih.govnih.gov

Table 1: LC-MS and UPLC-MS/MS Methodologies for Laudanosine Quantitation
TechniqueMatrixLimit of Quantitation (LOQ)Linearity RangeReference
LC-ESI-MSSerum2.5 µg/L (ng/mL)LOQ - 2000 µg/L nih.gov
LC-MS/MS (Ion Trap)Post-mortem Blood1 ng/mL1-2000 ng/mL nih.gov
LC-MS/MS (Ion Trap)Post-mortem Tissues5 ng/g5-5000 ng/g nih.gov
UPLC-MS/MSBlood2.5 ng/mL2.5-500 ng/mL nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm). frontagelab.com.cnresearchgate.net This capability allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification. researchgate.net Instruments like Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are commonly used for HRMS analysis. nih.govnih.gov

For this compound (C₂₂H₃₀INO₄), the exact mass of the cationic portion ([M]⁺, C₂₂H₃₀NO₄⁺) can be calculated based on the masses of its most abundant isotopes. The precursor, laudanosine (C₂₁H₂₇NO₄), has a calculated monoisotopic mass of 357.19401 Da. massbank.eudrugbank.com Upon methylation, the resulting cation's exact mass allows for unambiguous formula assignment, distinguishing it from other compounds with the same nominal mass. HRMS is particularly valuable for differentiating between compounds with small mass differences, such as identifying specific metabolites or degradation products. nih.gov This level of specificity is crucial for structure confirmation and in metabolic studies where precise identification of biotransformations is required. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are used to confirm the molecular skeleton, analyze its conformation, and, most importantly, determine the stereochemistry resulting from the quaternization of the nitrogen atom.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, ¹H NMR is critical for assigning the relative stereochemistry (cis or trans) of the two N-methyl groups with respect to the C1-benzyl substituent. ismar.org

The quaternization of laudanosine with methyl iodide can result in two diastereomers. The ¹H NMR spectrum of the product mixture shows two distinct signals for the N-methyl groups. ismar.org Due to signal overlap in common NMR solvents like DMSO-d₆, specialized solvent systems, such as a 3:1 mixture of C₆D₆ and DMSO-d₆, have been used to achieve better separation of key resonances. ismar.org

A definitive assignment of the stereoisomers is achieved using the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other. ismar.orgresearchgate.net Irradiating the N-methyl proton signals while observing the proton at the C1 position (H-1) allows for the differentiation of the cis and trans isomers.

Table 2: ¹H NMR NOE Study for Stereochemical Assignment of this compound Isomers
Irradiated SignalObserved SignalNOE EnhancementAssigned StereochemistryReference
Higher Field N-Methyl SignalH-118%Trans (to C1-benzyl group) ismar.org
Lower Field N-Methyl SignalH-19%Cis (to C1-benzyl group) ismar.org

The larger NOE enhancement for the higher-field N-methyl signal indicates its closer proximity to H-1, assigning it as the methyl group trans to the bulky benzyl (B1604629) sidechain. ismar.org This demonstrates that the attack of the methylating agent occurs preferentially from the sterically less hindered face of the molecule. ismar.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. While ¹³C NMR spectra of laudanosine itself have been studied, the technique becomes particularly powerful for this compound when combined with isotopic labeling. researchgate.netrsc.org

To unequivocally confirm the direction of quaternization, laudanosine can be reacted with ¹³C-labeled methyl iodide (¹³CH₃I). ismar.org In the ¹H NMR spectrum of the resulting this compound, the major N-methyl peak, which is at a higher field, shows coupling to the ¹³C nucleus. This observation confirms that the major product results from the attack of the ¹³CH₃I from the side opposite to the C1-benzyl group. ismar.org The ¹³C NMR spectrum itself would show a significantly enhanced signal for the newly introduced N-methyl carbon, providing direct evidence of the methylation site and its relative abundance in the isomeric mixture. This combination of NMR techniques provides a comprehensive and unambiguous stereochemical and conformational analysis of this compound.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification, isolation, and purity assessment of this compound from complex mixtures, such as biological fluids or reaction products. nih.govnih.gov

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to assess the purity of a compound. ualberta.caresearchgate.net A pure sample of this compound will ideally present as a single spot on a developed TLC plate. ualberta.ca The technique involves spotting a dilute solution of the sample onto a stationary phase (commonly silica (B1680970) gel or alumina (B75360) coated on a plate) and developing it with a suitable mobile phase. umass.edu The separation is based on the differential partitioning of the compound between the stationary and mobile phases. umass.edu Visualization under UV light or with chemical stains can reveal the presence of impurities. umass.eduumich.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification when compared to a standard. researchgate.net

Parameter Description
Stationary Phase A solid adsorbent like silica gel or alumina. ualberta.ca
Mobile Phase A solvent or solvent mixture that moves up the plate. ualberta.ca
Principle Separation based on polarity and differential partitioning. umass.edu
Application Purity assessment and reaction monitoring. ualberta.caumass.edu

Preparative Liquid Chromatography (prep LC) is a powerful technique for isolating and purifying larger quantities of specific compounds, such as metabolites of laudanosine, from complex mixtures. waters.comlcms.cz This method is crucial in metabolism studies where sufficient amounts of metabolites are needed for structural elucidation. uit.no A common approach involves using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. frontiersin.org The separation is based on the hydrophobicity of the compounds. By employing a gradient or isocratic elution, different components of the mixture are separated and can be collected as individual fractions. waters.com The collected fractions containing the target metabolite can then be concentrated and subjected to further analysis for structural identification.

Spectroscopic Fingerprinting

Spectroscopic fingerprinting techniques provide characteristic spectra based on the interaction of the molecule with electromagnetic radiation, which can be used for identification and functional group analysis.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. savemyexams.comlibretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. savemyexams.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups, such as C-H stretching from the methyl and methylene (B1212753) groups, C=C stretching from the aromatic rings, and C-O stretching from the methoxy (B1213986) groups. pressbooks.pubspectroscopyonline.com The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. savemyexams.com

Functional Group Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Alkyl C-H Stretch3000-2850 pressbooks.pub
Aromatic C=C Stretch1600-1450
C-O Stretch (Ether)1300-1000 spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy state. ijprajournal.com The absorption of UV radiation by organic molecules is restricted to those containing chromophores, which are functional groups capable of absorbing radiation. ijprajournal.com In this compound, the substituted benzene (B151609) rings of the tetrahydroisoquinoline system act as chromophores. The UV-Vis spectrum provides information about the electronic transitions within the molecule, primarily π → π* and n → π* transitions. libretexts.org While UV-Vis spectra are generally broad and may not be sufficient for unambiguous identification on their own, they are useful for quantification and can serve as a characteristic fingerprint when used in conjunction with other analytical techniques. mat-cs.comresearchgate.net The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. researchgate.netdntb.gov.uabitp.kiev.ua These calculations can provide a detailed picture of electron distribution and are fundamental to understanding a molecule's reactivity and interaction with its environment. For laudanosine (B1674548) methiodide, QM methods can offer precise information about its electronic properties.

Table 1: Hypothetical Atomic Charges of Laudanosine Methiodide from QM Calculations (Note: This table presents illustrative data that would be obtained from Quantum Mechanical calculations. Specific values would require dedicated computational studies.)

Atom/GroupCalculated Partial Charge (a.u.)
Quaternary Nitrogen (N+)+1.0
Methyl Groups on Nitrogen+0.15 each
Aromatic Carbon Atoms-0.1 to +0.1
Methoxy (B1213986) Oxygen Atoms-0.6

The free energy landscape provides a comprehensive view of the conformational possibilities of a molecule and the energetic barriers between different conformations. For a flexible molecule like this compound, with several rotatable bonds, mapping this landscape is essential to identify the most stable (low-energy) conformations. Quantum mechanical calculations can be used to compute the energies of various conformers, providing a detailed map of the molecule's energetic terrain. This is vital for understanding which shapes the molecule is likely to adopt in solution and when interacting with a receptor.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govmdpi.comlidsen.comresearcher.life By solving Newton's equations of motion for the atoms of the molecule, MD simulations can explore the conformational space and provide insights into the flexibility and dynamics of this compound.

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. MD simulations allow for the exploration of this surface, revealing the various low-energy conformations and the transitions between them. For this compound, this exploration can help to understand how the molecule changes its shape in different environments, such as in water or when approaching a binding site.

The rotation around single bonds in this compound is not entirely free due to steric hindrance and electronic effects. These rotational barriers can be quantified by calculating the torsional angles (dihedral angles). Molecular dynamics simulations, in conjunction with quantum mechanical calculations, can determine the energy required to rotate around specific bonds. This information is critical for understanding the flexibility of the molecule and the relative populations of different conformers.

Table 2: Illustrative Rotational Barriers for Key Torsional Angles in this compound (Note: This table presents the type of data that would be generated from torsional angle calculations. Specific values would require dedicated computational studies.)

Torsional Angle (Bond)Calculated Rotational Barrier (kcal/mol)
C(aromatic)-C(benzyl)3.5 - 5.0
C(benzyl)-C(tetrahydroisoquinoline)4.0 - 6.0
C(tetrahydroisoquinoline)-N+2.5 - 4.0

In Silico Receptor Binding and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to predict how it might bind to a specific biological target, such as an ion channel or a receptor. These simulations are crucial for understanding the molecular basis of its pharmacological activity and for the rational design of new, more potent, or selective molecules. The insights gained from quantum mechanical calculations and molecular dynamics simulations, such as the preferred conformations and charge distribution, are essential inputs for accurate docking simulations.

Structure Activity Relationship Sar and Stereochemical Investigations

Influence of N-Alkylation and Quaternization on Molecular Conformation

The transformation of laudanosine (B1674548), a tertiary amine, into laudanosine methiodide involves the addition of a methyl group to the nitrogen atom, resulting in a permanently positively charged quaternary ammonium (B1175870) salt. This process of N-alkylation and quaternization induces significant changes in the molecule's electronic and conformational properties.

The introduction of a positive charge on the nitrogen atom alters the molecule's electrostatic potential and its ability to participate in intermolecular interactions. While tertiary amines can act as hydrogen bond acceptors, the quaternary ammonium group in this compound can only act as a cation in electrostatic or cation-π interactions. Research on related benzylisoquinoline alkaloids has shown that the presence of a charged nitrogen group is a critical factor for affinity at certain biological targets, such as SK channels. nih.gov

Stereoisomeric Effects on Biological Interactions and Analytical Separations

Laudanosine possesses a chiral center at the C-1 position of the tetrahydroisoquinoline core, meaning it exists as a pair of enantiomers, (S)-laudanosine and (R)-laudanosine. wikipedia.org Consequently, this compound also exists as enantiomers, and their distinct three-dimensional arrangements are fundamental to their interactions with other chiral entities.

Cyclodextrins are chiral macrocyclic oligosaccharides capable of forming inclusion complexes with guest molecules, and they are widely used as chiral selectors in separation sciences. mdpi.com The mechanism of chiral recognition involves the formation of diastereomeric complexes between the cyclodextrin host and the enantiomers of the guest molecule. The stability of these complexes often differs, allowing for enantiomeric separation.

The primary driving forces for complexation are non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. mdpi.com The hydrophobic benzyl (B1604629) and dimethoxy-substituted isoquinoline (B145761) rings of this compound can be included within the relatively nonpolar cavity of the cyclodextrin. The precise fit and the potential for secondary interactions between the functional groups of the guest and the hydroxyl groups on the rim of the cyclodextrin cavity determine the stability of the complex and the degree of chiral discrimination.

Studies on laudanosine have demonstrated effective enantiomeric separation using anionic cyclodextrin derivatives in capillary electrophoresis. The charged nature of these cyclodextrins can enhance enantioselectivity through additional electrostatic interactions with the guest molecule. The thermodynamic parameters of these interactions, such as enthalpy (ΔH°) and entropy (ΔS°) changes upon binding, provide insight into the nature of the recognition process. d-nb.infonih.gov Typically, the formation of an inclusion complex is an exothermic process. nih.govrsc.org

Table 1: Factors Influencing Chiral Recognition with Cyclodextrins

FactorDescriptionRole in Recognition of this compound
Guest Structure Size, shape, and hydrophobicity of the molecule to be separated.The benzyltetrahydroisoquinoline structure fits well into the cavity of β- and γ-cyclodextrins.
Host Structure Type of cyclodextrin (α, β, γ) and its chemical modifications.Anionic cyclodextrins show high efficacy, suggesting electrostatic interactions are important.
Inclusion Geometry Orientation of the guest molecule within the host cavity.The benzyl group is likely the primary moiety to be included due to its hydrophobicity.
Intermolecular Forces Hydrophobic, van der Waals, hydrogen bonding, and electrostatic interactions.A combination of these forces stabilizes the diastereomeric complexes to different extents.
Thermodynamics The Gibbs free energy of binding (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).Differences in ΔG° for the two enantiomers determine the separation efficiency.

The analysis of stereoisomers and the determination of enantiomeric excess (ee) are crucial in synthetic and analytical chemistry. For laudanosine and its derivatives, several analytical techniques can be employed to separate and quantify the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods for separating enantiomers. These techniques utilize a chiral stationary phase (in HPLC) or a chiral selector added to the buffer (in CE), such as cyclodextrins, to form transient diastereomeric complexes with the enantiomers, leading to different migration times or retention times.

Table 2: Analytical Techniques for Enantiomeric Excess (ee) Determination

TechniquePrincipleApplicability to this compound
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Highly effective for baseline separation and accurate quantification of enantiomers.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.Proven effective for laudanosine enantiomers using cyclodextrin-mediated methods. researchgate.net
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Can provide structural information and quantification without physical separation.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.A classical method, but less sensitive and may be difficult for complex mixtures.

Mechanistic Insights from Hofmann Degradation Products

The Hofmann degradation, or Hofmann elimination, is a classic organic reaction used historically for the structural elucidation of amines and alkaloids. yale.edu The reaction involves the conversion of an amine into a quaternary ammonium salt, followed by elimination upon treatment with a base (like silver oxide) and heat to form an alkene and a tertiary amine. wikipedia.orgbyjus.com Since this compound is already a quaternary ammonium salt, it is a direct substrate for the elimination step.

The mechanism proceeds via an E2 (elimination, bimolecular) pathway. The hydroxide ion acts as a base, abstracting a proton from the β-carbon (the carbon adjacent to the one bonded to the nitrogen) that is most sterically accessible. This leads to the formation of a double bond and the cleavage of the C-N bond, with the tertiary amine acting as the leaving group. A key feature of this reaction is the "Hofmann rule," which predicts that the major product will be the least substituted alkene, a result of the steric bulk of the quaternary ammonium leaving group. wikipedia.org

Applying this to this compound, there are two potential sites for β-hydrogen abstraction that would lead to the cleavage of the tetrahydroisoquinoline ring. The specific structure of the resulting olefin and the remaining tertiary amine fragment would provide definitive proof of the original connectivity within the laudanosine skeleton. This degradative method was instrumental in determining the structures of complex alkaloids before the advent of modern spectroscopic techniques. yale.edu

Synthetic Derivatization for SAR Studies

The systematic modification of a lead compound's structure is a cornerstone of structure-activity relationship (SAR) studies, aiming to identify the key molecular features (pharmacophores) responsible for a particular chemical or biological interaction. For this compound, synthetic derivatization has been explored to understand its interaction with biological targets like SK channels. nih.gov

Research has focused on several modification points:

N-Alkyl Group: The N-methyl group of this compound has been replaced with other alkyl (e.g., ethyl, butyl) and benzyl groups. These studies revealed that the N-methyl and N-ethyl derivatives were the most potent blockers of the apamin-sensitive afterhyperpolarization (AHP), indicating that the size and nature of the N-substituent are critical for this activity. nih.gov

Aromatic Rings: Modifications to the benzyl and isoquinoline ring systems, such as altering the substitution patterns, can probe the importance of electronic and steric factors in molecular recognition.

C-1 Position: The substituent at the C-1 position is crucial. Studies on simplified tetrahydroisoquinoline derivatives lacking the 1-(3,4-dimethoxybenzyl) moiety showed significantly reduced or no activity, highlighting the importance of this group for SK channel blockade. nih.gov

Table 3: Examples of Synthetic Derivatives of Laudanosine for SAR Studies

Derivative NameModification SitePurpose of SynthesisFindingReference
N-Ethyl-laudanosine IodideNitrogen (N-2)Investigate effect of N-alkyl chain length on SK channel blockade.Potent blocker, slightly less so than N-methyl derivative. nih.gov
N-Butyl-laudanosine IodideNitrogen (N-2)Investigate effect of N-alkyl chain length on SK channel blockade.Less potent than N-methyl or N-ethyl derivatives. nih.gov
N-Benzyl-laudanosine IodideNitrogen (N-2)Investigate effect of bulky N-substituent on SK channel blockade.Less potent than N-methyl or N-ethyl derivatives. nih.gov
6'-Bromo-laudanosineBenzyl Ring (C-6')Investigate chiral recognition mechanisms.Used as a model compound for CE and HPLC separation studies. researchgate.net
N-Propyl-norlaudanosineNitrogen (N-2)Investigate chiral recognition mechanisms.Used as a model compound for CE and HPLC separation studies. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Laudanosine Methiodide in laboratory settings?

  • Methodological Answer : Synthesis should follow established protocols for quaternary ammonium compound preparation. Key steps include recrystallization from methanol-ethanol mixtures and purification via thin-layer chromatography (TLC) using solvent systems like toluene:EtOAc:diethylamine (7:2:1) . Characterization requires mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 372 for the N-methyl laudanosine ion) and UV spectroscopy (λmax = 280 nm) to verify structural integrity. Purity should be validated using TLC with ≥95% extraction efficiency via EtOAc partitioning .

Q. How can researchers optimize the extraction efficiency of this compound from reaction mixtures?

  • Methodological Answer : Ethyl acetate (EtOAc) extraction is highly effective, achieving >95% efficiency for concentrations ≤25 nmol. Validate extraction consistency using dual approaches: (1) large-scale incubation with radiolabeled SAM followed by TLC purification, and (2) direct TLC quantification with solvent system II (toluene:EtOAc:diethylamine). Discrepancies between methods should remain within ±20% .

Advanced Research Questions

Q. What pharmacokinetic parameters should be prioritized when studying this compound’s interaction with anesthetic agents in vivo?

  • Methodological Answer : Focus on plasma concentration thresholds linked to adverse effects (e.g., hypotension at >6 µg/mL in dogs) and interspecies variability in metabolite sensitivity . Use intravenous dosing (e.g., 3.0 mg/kg in rabbits) to determine MAC (minimum alveolar concentration) changes, ensuring protocols include pre-dose stabilization phases and post-administration hemodynamic monitoring .

Q. How can contradictory findings about Laudanosine’s neurotoxicity across species be reconciled in experimental design?

  • Methodological Answer : Address interspecies discrepancies (e.g., seizures in dogs at >17 µg/mL vs. no activity in cats at >100 µg/mL) by:

  • Conducting species-specific dose-response studies with EEG monitoring.
  • Incorporating in vitro neuronal models (e.g., primary cortical neurons) to isolate interspecies metabolic differences.
  • Validating plasma concentration assays using HPLC-MS to ensure accurate pharmacokinetic profiling .

Q. What analytical strategies are critical for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Combine high-resolution MS (HRMS) with nuclear magnetic resonance (NMR) to confirm methyl group positioning. For crystalline derivatives, use X-ray diffraction alongside recrystallization data (e.g., m.p. 215–216°C) . Cross-validate results with synthetic standards and solvent system consistency (e.g., cyclohexane:diethylamine 9:1 for TLC) to minimize artifacts .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via TLC and UV spectroscopy, particularly for incompatibility with strong oxidizers . Document storage conditions rigorously to ensure reproducibility .

Q. What statistical frameworks are suitable for meta-analysis of this compound’s pharmacological effects across studies?

  • Methodological Answer : Use random-effects models to account for interspecies and inter-study variability. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate data quality and prioritize studies with robust pharmacokinetic endpoints (e.g., MAC changes ≥23% in rabbits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.